Allo-aca (TFA) -

Allo-aca (TFA)

Catalog Number: EVT-15278940
CAS Number:
Molecular Formula: C50H76F3N13O17
Molecular Weight: 1188.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Allo-aca, also known as the designer leptin antagonist peptide, is a synthetic compound designed to inhibit the activity of the leptin receptor. Its full sequence is H-alloThreonine-Glutamic Acid-Norvaline-Valine-Alanine-Leucine-Serine-Arginine-6-Aminocaproic Acid-Amide. This compound has garnered attention due to its potent biological activities and potential therapeutic applications, particularly in oncology and metabolic disorders.

Source and Classification

Allo-aca is classified as a peptidomimetic compound, which means it mimics the structure and function of peptides. It is synthesized using solid-phase peptide synthesis techniques, specifically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The molecular formula of Allo-aca is C50H76F3N13O17, with a molecular weight of approximately 1188.21 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Allo-aca primarily utilizes solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. The process involves several key steps:

  1. Resin Preparation: The resin is first swollen in a solvent such as dimethylformamide.
  2. Amino Acid Coupling: Amino acids are added in excess along with coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluoro-phosphate) and diisopropylethylamine.
  3. Deprotection: The Fmoc protecting group is removed using a 20% piperidine solution in dimethylformamide.
  4. Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin using a mixture of trifluoroacetic acid, water, and triisopropylsilane .

The final product can be purified using high-performance liquid chromatography to ensure high purity and yield.

Molecular Structure Analysis

Structure and Data

The molecular structure of Allo-aca features multiple amino acid residues that contribute to its biological activity. The compound's backbone consists of a sequence of amino acids with specific side chains that impart unique properties:

  • Amino Acids: The sequence includes allo-threonine, glutamic acid, norvaline, valine, alanine, leucine, serine, arginine, and 6-amino-caproic acid.
  • Structural Characteristics: The presence of specific residues like arginine plays a crucial role in receptor binding affinity.

The compound's three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to provide insights into its interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Allo-aca can undergo various chemical reactions that modify its structure or enhance its activity:

  1. Oxidation: Under specific conditions, Allo-aca can form disulfide bonds if cysteine residues are present.
  2. Reduction: Reduction reactions can reverse the formation of disulfide bonds.
  3. Substitution: Specific amino acids within the sequence can be substituted with other residues to alter biological activity or stability.

Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction .

Mechanism of Action

Process and Data

Allo-aca functions primarily as an antagonist of the leptin receptor, effectively disrupting leptin signaling pathways that are often implicated in obesity and cancer proliferation. The mechanism involves:

  • Binding Affinity: Allo-aca exhibits exceptionally tight binding to the leptin receptor with kinetic parameters indicating high association rates (ka = 5×1055\times 10^5 M1^{-1} s1^{-1}) and low dissociation rates (kdiss = 1.5×1041.5\times 10^{-4} s1^{-1}).
  • Inhibition of Cell Proliferation: In vitro studies have shown that Allo-aca inhibits leptin-induced proliferation in various cancer cell lines at low concentrations (IC50 values around 200 pM) .

This mechanism highlights its potential use in cancer therapies where leptin signaling contributes to tumor growth.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Allo-aca possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and water.
  • Stability: Exhibits a short serum half-life in vivo (approximately 30 minutes), which can be extended under certain conditions such as in bovine vitreous fluid .

These properties are significant for its formulation into therapeutic agents.

Applications

Scientific Uses

Allo-aca has several scientific applications:

  1. Cancer Research: Due to its ability to inhibit leptin receptor signaling, it is being explored as a potential treatment for various cancers, including breast cancer .
  2. Metabolic Disorders: Its role in modulating leptin signaling makes it a candidate for addressing obesity-related metabolic issues.
  3. Pharmacological Studies: Allo-aca serves as a valuable tool for studying leptin receptor biology and developing new therapeutic strategies targeting this pathway .
Molecular Mechanisms of Leptin Receptor Antagonism by Allo-aca (TFA)

Structural Basis of Leptin Receptor Binding and Competitive Inhibition

Allo-aca (TFA) is a nine-residue peptidomimetic (H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH₂) engineered to mimic leptin's binding site III, which mediates high-affinity interaction with the leptin receptor (ObR) [4] [8]. The structural core features a hexapeptide sequence (Val-Ala-Leu-Ser-Arg-Aca) that forms critical β-sheet interactions with the cytokine homology region (CHR) of ObR [1] [9]. The allo-threonine modification at the N-terminus enhances conformational stability and resistance to proteolytic degradation, while the C-terminal 8-aminooctanoic acid (Aca) extension facilitates hydrophobic contacts with ObR's Ig-like domain [4] [7].

Surface plasmon resonance studies demonstrate exceptionally tight binding kinetics, with an association rate (kₐ) of 5 × 10⁵ M⁻¹s⁻¹ and dissociation rate (kdiss) of 1.5 × 10⁻⁴ s⁻¹, resulting in a calculated equilibrium dissociation constant (KD) of 300 pM [4]. This high-affinity interaction enables competitive displacement of native leptin, as confirmed through fluorescence polarization assays showing 94% inhibition of leptin binding at 50 nM Allo-aca (TFA) concentration [1]. Molecular dynamics simulations reveal that Allo-aca (TFA) stabilizes ObR in an inactive conformation by preventing the structural rearrangements required for JAK2 trans-activation [9].

Table 1: Structural and Binding Characteristics of Allo-aca (TFA)

Structural FeatureFunctional RoleBinding ParameterValue
Hexapeptide core (V-A-L-S-R)ObR CHR domain engagementAssociation rate (kₐ)5 × 10⁵ M⁻¹s⁻¹
N-terminal allo-ThrProtease resistanceDissociation rate (kdiss)1.5 × 10⁻⁴ s⁻¹
C-terminal AcaHydrophobic stabilizationDissociation constant (KD)300 pM
Glu²-Nva³ salt bridgeConformational rigidity% Leptin displacement (50 nM)94%

Allosteric Modulation of Leptin Signaling Pathways

Beyond competitive inhibition, Allo-aca (TFA) exhibits allosteric modulation of leptin signaling through disruption of ObR dimerization dynamics. Leptin-mediated ObR homodimerization is essential for JAK2 activation and downstream signal transduction [3] [8]. Allo-aca (TFA) binding induces an asymmetric conformation that sterically hinders the dimerization interface, as evidenced by size-exclusion chromatography showing a 90% reduction in ObR dimer formation [8]. This allosteric effect specifically targets chronic leptin signaling while preserving acute response pathways to other cytokines.

Notably, Allo-aca (TFA) demonstrates cross-talk modulation with vascular endothelial growth factor (VEGF) signaling in ocular models. In retinal endothelial cells (RF/6A), VEGF (100 ng/mL, 24h) upregulates leptin mRNA expression by 70% and protein levels by 56%, establishing a pro-angiogenic feedback loop [3] [8]. Allo-aca (TFA) at 250 nM completely abrogates this VEGF-mediated leptin induction and inhibits VEGF-induced mitogenic effects by 85% [3]. Furthermore, it reduces VEGF-stimulated chemotaxis and chemokinesis by 40% in RF/6A cells through suppression of long-term (24h) Akt and ERK1/2 activation, without affecting acute (15min) VEGF signaling [8].

Table 2: Allosteric Effects of Allo-aca (TFA) on Signaling Pathways

Signaling PathwayVEGF/Leptin InteractionAllo-aca (TFA) EffectMagnitude of Inhibition
Leptin-VEGF feedback loopVEGF ↑ leptin expression (mRNA)Suppression of leptin induction70% reduction in RF/6A cells
Angiogenic signalingVEGF ↑ endothelial proliferationInhibition of mitogenic response85% reduction
Cell migrationVEGF ↑ chemotaxis/chemokinesisBlockade of directional migration40% reduction
Kinase activationVEGF induces chronic Akt/ERKSelective inhibition of chronic signalingComplete suppression at 24h

Impact on JAK2/STAT3 and MAPK/AKT Downstream Signaling Cascades

Allo-aca (TFA) exerts profound suppression on leptin-activated JAK2/STAT3 and MAPK/AKT cascades through dual mechanisms: direct obstruction of receptor activation and disruption of signal amplification loops. In breast cancer models (MCF-7 and MDA-MB-231 cells), Allo-aca (TFA) inhibits leptin-induced (100 ng/mL) proliferation with IC₅₀ values of 200 pM and 50 pM, respectively [1] [6]. This potency correlates with dephosphorylation of JAK2 (Tyr1007/1008) within 15 minutes and subsequent reduction in STAT3 (Tyr705) nuclear translocation [5].

The compound simultaneously disrupts the MAPK/AKT amplification cascade by blocking leptin-mediated phosphorylation of ERK1/2 (Thr202/Tyr204) by 80% and AKT (Ser473) by 75% at 250 nM concentration [5] [8]. This dual-pathway inhibition translates to downstream transcriptional effects, including 60% reduction in cyclin D1 expression and 45% decrease in VEGF promoter activity [5]. In orthotopic MDA-MB-231 xenografts, daily subcutaneous administration (1 mg/kg) extends survival from 15.4 days (untreated) to 28.1 days by suppressing phospho-STAT3 positive tumor cells by 70% and reducing tumor microvessel density by 65% [1] [6].

Importantly, Allo-aca (TFA) demonstrates pathway selectivity by not affecting EGF or IGF-1 receptor activation, confirming its specific targeting of ObR-dependent signaling networks [5]. The inhibition extends to metabolic reprogramming effects, reversing leptin-induced upregulation of glycolytic enzymes (HK2, LDHA) and estrogen metabolic enzymes (CYP1B1) that promote DNA adduct formation in breast cancer cells [9].

Table 3: Downstream Signaling Effects of Allo-aca (TFA)

Signaling PathwayKey Molecular TargetsIn Vitro EffectIn Vivo Consequence
JAK2/STAT3 cascadepJAK2 (Tyr1007/1008), pSTAT3 (Tyr705)IC₅₀: 50-200 pM in breast cancer cells70% reduction in pSTAT3+ tumor cells
MAPK/AKT cascadepERK1/2 (Thr202/Tyr204), pAKT (Ser473)75-80% phosphorylation inhibition65% reduction in tumor angiogenesis
Metabolic reprogrammingHK2, LDHA, CYP1B1Reversal of leptin-induced enzyme expressionReduced estrogen-DNA adduct formation
Transcriptional regulationCyclin D1, VEGF promoter45-60% reduction in expressionExtended survival in xenograft models

Properties

Product Name

Allo-aca (TFA)

IUPAC Name

(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C50H76F3N13O17

Molecular Weight

1188.2 g/mol

InChI

InChI=1S/C48H75N13O15.C2HF3O2/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27;3-2(4,5)1(6)7/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53);(H,6,7)/t24-,25-,29-,30-,31-,32-,33-,38-,39-;/m0./s1

InChI Key

RXSGEFCZRUFXLM-LJOVWZGLSA-N

Canonical SMILES

CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.